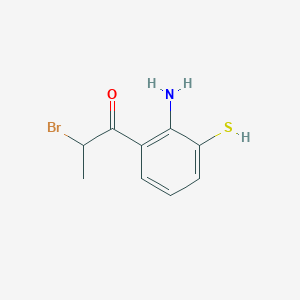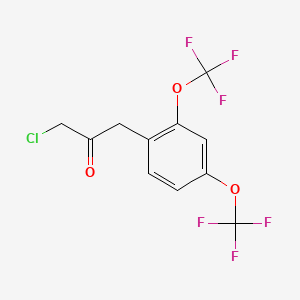
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2,4-Bis(trifluoromethoxy)phenyl intermediate:
Chloropropanone formation: The chloropropanone moiety is introduced through a reaction involving chlorination of a propanone derivative.
Coupling reaction: The final step involves coupling the 2,4-Bis(trifluoromethoxy)phenyl intermediate with the chloropropanone derivative under specific reaction conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chloropropanone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a diverse array of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-chloropropan-2-one: Lacks the trifluoromethoxy groups, resulting in different chemical properties and reactivity.
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Contains trifluoromethyl groups instead of trifluoromethoxy, affecting its lipophilicity and biological activity.
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one: Variation in the position of the chloropropanone moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of trifluoromethoxy groups and chloropropanone moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7ClF6O3 |
|---|---|
Peso molecular |
336.61 g/mol |
Nombre IUPAC |
1-[2,4-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)4-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
Clave InChI |
NMDAAAWDSWQVAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine](/img/structure/B14064002.png)
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B14064006.png)
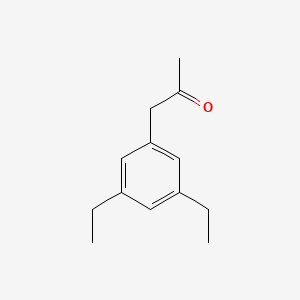
![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)


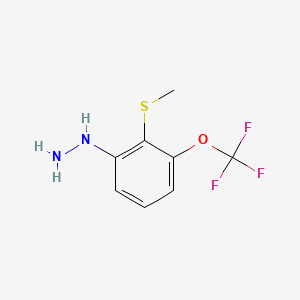
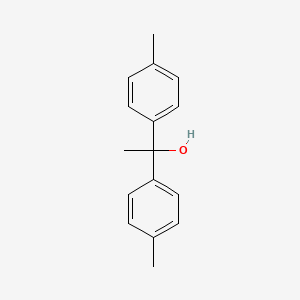
![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)
![Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)
